Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate
Description
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is an organic compound with a complex structure that includes a dibenzylamino group attached to a phenyl ring, which is further connected to a but-2-enoate moiety
Properties
CAS No. |
918812-83-6 |
|---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate |
InChI |
InChI=1S/C25H25NO2/c1-20(16-25(27)28-2)23-14-9-15-24(17-23)26(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-17H,18-19H2,1-2H3 |
InChI Key |
DLDMMYXTHJBSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate typically involves the reaction of 3-(dibenzylamino)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-enoate moiety to a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Chemical Reactions
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate can undergo several chemical reactions, making it useful as an intermediate in organic synthesis.
Types of Reactions
- Oxidation : Can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate.
- Reduction : Reduction can convert the double bond to a single bond, yielding saturated esters.
- Substitution : Nucleophilic substitution can occur at the ester group, allowing for the introduction of various functional groups.
Major Products
| Reaction Type | Major Products |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Saturated esters |
| Substitution | Amides or esters with different alkoxy groups |
Chemistry
This compound is primarily used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile building block in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for treating bacterial and fungal infections.
- Antioxidant Properties : Exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Anti-cancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in drug development. The dibenzylamino group allows for specific interactions with biological targets, which could lead to the design of novel therapeutic agents.
Industry
The compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structure imparts distinct chemical characteristics that are valuable in industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against various bacterial strains, determining Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The compound showed particular effectiveness against Staphylococcus aureus, indicating potential utility in treating skin infections.
Case Study 2: Antioxidant Activity
In vitro assays assessed antioxidant capacity using DPPH radical scavenging methods.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
At a concentration of 100 µg/mL, the compound exhibited an impressive inhibition rate of 80%, highlighting its strong antioxidant activity.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, influencing the activity of enzymes or signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of a dibenzylamino group.
Methyl 3-(benzylamino)but-2-enoate: Contains a benzylamino group instead of a dibenzylamino group.
Methyl 3-(dimethylamino)but-2-enoate: Contains a dimethylamino group instead of a dibenzylamino group.
Uniqueness
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is unique due to the presence of the dibenzylamino group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound features a but-2-enoate backbone substituted with a dibenzylamino group, which is crucial for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi .
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is vital in combating oxidative stress-related diseases .
- Anti-cancer Potential : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an anti-cancer agent .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production .
- Modulation of Cellular Signaling Pathways : It is hypothesized that the compound could affect various signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential utility in treating skin infections .
Case Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant capacity of this compound using DPPH radical scavenging methods. The results are summarized below:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
At a concentration of 100 µg/mL, the compound exhibited an impressive inhibition rate of 80%, indicating strong antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
